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Compound of Interest

Compound Name: 2,4-Diisopropylphenol

Cat. No.: B134422

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2,4-Diisopropylphenol, a key impurity and related compound of the anesthetic agent,
Propofol. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) characteristics, offering valuable data for identification,
guantification, and quality control in research and pharmaceutical development.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,4-Diisopropylphenol.

Table 1: *"H NMR Spectroscopic Data (Predicted)
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~7.10 d 1H Ar-H (H6)

~6.95 dd 1H Ar-H (H5)

~6.70 d 1H Ar-H (H3)

~4.80 s (br) 1H OH

~3.20 septet 1H CH(CHs)2 (at C2)

~2.85 septet 1H CH(CH:s)2 (at C4)

~1.25 d 6H CH(CHs)2 (at C2)

~1.22 d 6H CH(CHs)2 (at C4)

Note: Predicted values are based on standard NMR prediction software and data from similar

phenolic compounds. Actual experimental values may vary slightly.

- 13 1
Chemical Shift (ppm) Assighment
~151 C1 (C-OH)
~141 C4 (C-iPr)
~135 C2 (C-iPr)
~124 C6
~123 C5
~115 C3
~33 CH(CHs)2 (at C4)
~27 CH(CH3)2 (at C2)
~24 CH(CHs)2 (at C4)
~23 CH(CH3)2 (at C2)
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Note: Predicted values are based on standard NMR prediction software and data from similar

phenolic compounds. Actual experimental values may vary slightly.

Table 3: IR Spectroscopic Data

Wavenumber (cm—?)

Intensity

Assignment

O-H stretch (hydrogen-

~3550-3200 Strong, Broad

bonded)
~3050-3000 Medium Aromatic C-H stretch
~2960-2850 Strong Aliphatic C-H stretch
~1600, ~1470 Medium Aromatic C=C stretch
~1250 Strong C-O stretch (phenol)

Ar-H out-of-plane bend (1,2,4-
~880-820 Strong

trisubstituted)

IabJeA..Ma.ss.Spm:immeity Data

Relative Intensity

Assighment

178 High [M]* (Molecular lon)
163 High [M - CHs]*
) [M - C3H7 - H20]* or [M -
121 Medium
CaH7]*
101 Low Further fragmentation

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A 10-20 mg sample of 2,4-diisopropylphenol is dissolved in

approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs) or dimethyl
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sulfoxide-de (DMSO-ds), within an NMR tube.[1] Tetramethylsilane (TMS) is added as an
internal standard for chemical shift referencing (0.00 ppm).

o Data Acquisition: *H and 3C NMR spectra are recorded on a 400 MHz or higher field NMR
spectrometer. For 1H NMR, a sufficient number of scans are acquired to obtain a good
signal-to-noise ratio. For 13C NMR, a larger number of scans is typically required due to the
low natural abundance of the 13C isotope.

» Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
generate the frequency-domain spectrum. Phase and baseline corrections are applied. The
chemical shifts are referenced to the internal standard. Integration of the tH NMR signals is
performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, a small amount of 2,4-diisopropylphenol is finely
ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent,
depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

o Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first
collected. The sample is then placed in the beam path, and the sample spectrum is acquired.
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of
4000 to 400 cm™1,

» Data Processing: The final spectrum is presented as transmittance or absorbance versus
wavenumber (cm~1).

Mass Spectrometry (MS)

o Sample Introduction and lonization: The analysis is typically performed using a Gas
Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of 2,4-
diisopropylphenol in a volatile organic solvent (e.g., dichloromethane or methanol) is
injected into the GC. The compound is volatilized and separated from other components on a
capillary column. Upon elution from the GC column, the analyte enters the mass
spectrometer and is ionized, most commonly by Electron lonization (EI).
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e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or ion trap).

» Data Acquisition and Processing: The detector records the abundance of each ion at a
specific m/z value, generating a mass spectrum. The data system plots the relative ion
abundance as a function of m/z.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data of a chemical compound like 2,4-diisopropylphenol.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of 2,4-Diisopropylphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b134422#spectroscopic-data-of-2-4-
diisopropylphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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